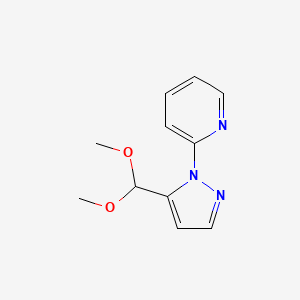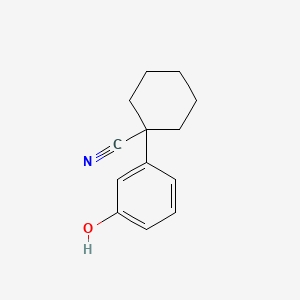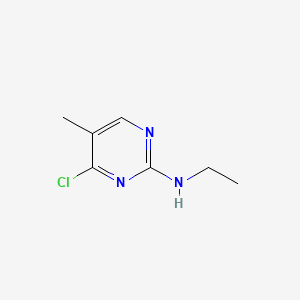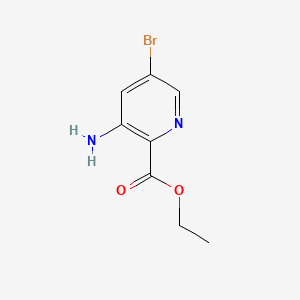
2-Morpholinemethanamine, N,4-dimethyl-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.218 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a methyl group and a methanamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Morpholinemethanamine, N,4-dimethyl-, (2R)- include a molecular weight of 144.218 and a molecular formula of C7H16N2O . Additional properties such as melting point, boiling point, and density were not available in the search results.properties
CAS RN |
1268521-53-4 |
|---|---|
Product Name |
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- |
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.218 |
IUPAC Name |
N-methyl-1-[(2R)-4-methylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
IEHQWJZAQGRTOC-SSDOTTSWSA-N |
SMILES |
CNCC1CN(CCO1)C |
synonyms |
2-Morpholinemethanamine, N,4-dimethyl-, (2R)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



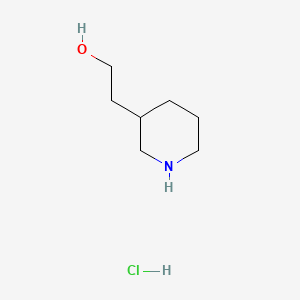
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
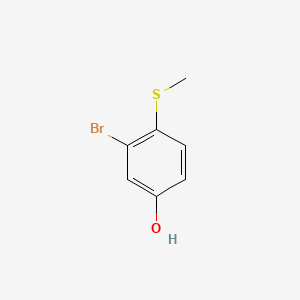
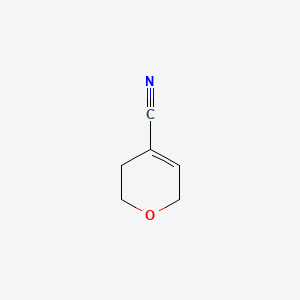
![(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B597243.png)
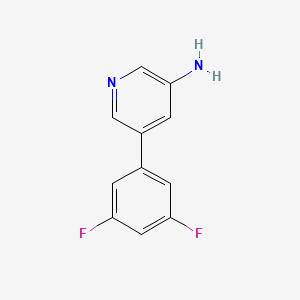
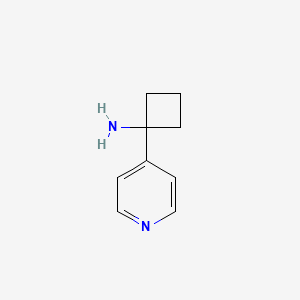
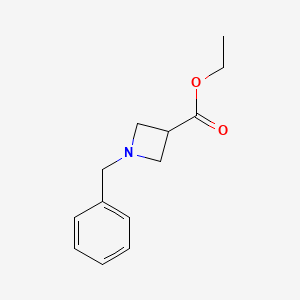
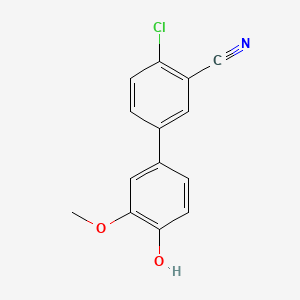
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)
